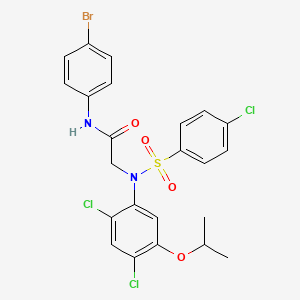

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-bromophenyl)acetamide

Description

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-bromophenyl)acetamide is a multifunctional acetamide derivative featuring a 4-chlorophenylsulfonyl group, a 2,4-dichloro-5-isopropoxyphenylamino moiety, and a 4-bromophenyl substituent. Its structural complexity arises from the combination of halogenated aromatic rings, sulfonyl linkages, and amide functionalities, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrCl3N2O4S/c1-14(2)33-22-12-21(19(26)11-20(22)27)29(34(31,32)18-9-5-16(25)6-10-18)13-23(30)28-17-7-3-15(24)4-8-17/h3-12,14H,13H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROQVXIGFHDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrCl3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between the target compound and related derivatives:

Key Observations:

- Halogenation Patterns : The target compound’s 2,4-dichloro-5-isopropoxy group distinguishes it from analogues with simpler halogenation (e.g., single nitro or sulfamoyl groups in –4). Increased halogenation often enhances lipophilicity and metabolic stability but may reduce solubility .

- Sulfonyl vs. Sulfanyl Linkers : The sulfonyl bridge in the target compound contrasts with sulfanyl linkages in and . Sulfonyl groups improve oxidative stability but may reduce conformational flexibility compared to sulfanyl groups .

- Aromatic Diversity : The 4-bromophenyl acetamide terminus in the target compound is analogous to bromophenyl groups in and , but the presence of a 4-fluorophenyl group in introduces distinct electronic effects (e.g., stronger C–F dipole) .

Spectroscopic and Analytical Comparisons

NMR Data

- Target Compound: No direct NMR data is available in the provided evidence. However, analogous compounds (e.g., ) show carbonyl (C=O) signals near 171 ppm in $^{13}\text{C}$-NMR, typical for acetamides .

- : The compound 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide exhibits a carbonyl peak at 171.2 ppm, suggesting similar electronic environments for the acetamide group in the target compound .

Elemental Analysis

Crystallographic and Computational Insights

- Structural Refinement : Programs like SHELXL () are widely used for small-molecule crystallography. The target compound’s complex structure would benefit from such tools to resolve its conformation and intermolecular interactions (e.g., hydrogen bonding akin to ’s C–H⋯O motifs) .

Q & A

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

-

NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of key functional groups (e.g., sulfonyl, acetamide, halogenated aryl rings). Discrepancies in chemical shifts may indicate impurities or incomplete reactions .

-

IR Spectroscopy : Identify characteristic absorption bands (e.g., S=O stretching at ~1350 cm, C=O at ~1650 cm) to confirm functional groups .

-

X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction with SHELXL refinement can resolve bond lengths and angles .

-

TLC/HPLC : Monitor reaction progress and purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .

Table 1 : Key Spectroscopic Benchmarks

Functional Group -NMR (δ, ppm) IR (cm) Sulfonyl (S=O) - 1340–1360 Acetamide (C=O) ~2.1 (CH) 1640–1680 Aromatic C-Cl 7.2–7.8 (multiplet) 550–600

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aryl backbone:

Sulfonylation : React 4-chlorophenylsulfonyl chloride with 2,4-dichloro-5-isopropoxyaniline under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .

Acetamide Coupling : Use EDC/HOBt or DCC as coupling agents to link the intermediate to 4-bromophenylacetic acid .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

- Intermediate Characterization : Monitor each step via LC-MS for molecular weight confirmation and -NMR (if applicable) for halogen tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50 values)?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Address this by:

- Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for in vitro antimicrobial or anticancer assays, controlling for solvent (DMSO concentration ≤1%) and cell passage number .

- Stability Studies : Perform HPLC-UV/MS over 24–72 hours in buffer (pH 7.4) to assess degradation. Adjust storage conditions (e.g., inert atmosphere, −20°C) if decomposition is observed .

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates across labs, ensuring p < 0.05 significance .

Q. What experimental design principles apply to optimizing the compound’s synthetic yield?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters:

- Factors : Temperature (50–100°C), catalyst loading (0.1–1.0 mol%), reaction time (6–24 h).

- Response Surface Methodology (RSM) : Fit data to a quadratic model to predict optimal conditions. For example, a central composite design may reveal that 80°C and 0.5 mol% catalyst maximize yield .

- Scale-up Considerations : Maintain consistent stirring rate (≥500 rpm) and solvent volume-to-mass ratio during transition from milligram to gram-scale synthesis .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Degradation Studies :

- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) for 30 days; analyze by LC-MS for breakdown products (e.g., dehalogenated metabolites) .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life using first-order kinetics.

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method. A log >3 suggests potential bioaccumulation .

- Toxicity Screening : Use Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays (72-h IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.